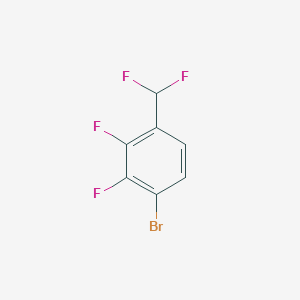

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene

Description

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene (C₇H₃BrF₄, MW: 242.98 g/mol) is a brominated aromatic compound featuring a difluoromethyl group at the para position and fluorine atoms at the 2- and 3-positions. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and bioavailability .

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQARMMKXNFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)-2,3-difluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(difluoromethyl)-2,3-difluorobenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Corresponding substituted products such as 4-(difluoromethyl)-2,3-difluoroaniline, 4-(difluoromethyl)-2,3-difluorothiophenol, or 4-(difluoromethyl)-2,3-difluoroanisole.

Oxidation: Difluoromethyl ketones or carboxylic acids.

Reduction: 4-(difluoromethyl)-2,3-difluorobenzene.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It is also employed in the development of new materials with unique properties.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. Its fluorinated structure may enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine: Explored for its role in the synthesis of fluorinated drugs and imaging agents. Fluorine atoms can improve the pharmacokinetic properties of drugs.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl group can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the fluorine atoms may enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

(a) 1-Bromo-2,4-difluorobenzene (C₆H₃BrF₂)

- Molecular Weight : 192.99 g/mol

- Physical Properties : Melting point (-4°C), boiling point (145–146°C), density (1.708 g/mL at 25°C) .

- Key Differences: Lacks the difluoromethyl group, resulting in lower molecular weight and reduced steric hindrance.

(b) 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene (C₇H₃BrF₄)

- Molecular Weight : ~243 g/mol (inferred from structural similarity) .

- Key Differences : Fluorine atoms at positions 2 and 5 instead of 2 and 3. This positional variance may influence regioselectivity in electrophilic substitution reactions.

(c) 1-Bromo-2-(difluoromethyl)-4-fluorobenzene (C₇H₄BrF₃)

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene | C₇H₃BrF₄ | 242.98* | N/A | N/A | ~1.75* |

| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | -4 | 145–146 | 1.708 |

| 1,4-Dibromo-2,3-difluorobenzene | C₆H₂Br₂F₂ | 271.89 | N/A | N/A | N/A |

| 1-Bromo-2-(difluoromethyl)-4-fluorobenzene | C₇H₄BrF₃ | ~208.00* | N/A | N/A | N/A |

Biological Activity

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene is an aromatic compound with significant potential in biological and medicinal chemistry. Its unique structure, featuring multiple fluorine atoms and a bromine substituent, enhances its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of fluorine atoms typically increases the lipophilicity and metabolic stability of organic compounds, making them more effective as pharmaceuticals. The specific arrangement of bromine and difluoromethyl groups contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is influenced by its ability to interact with various molecular targets:

- Binding Affinity : The fluorine atoms may enhance the compound's binding affinity to proteins or enzymes, modulating their activity and influencing biological pathways.

- Nucleophilic Substitution : The bromine atom serves as a leaving group in nucleophilic substitution reactions, which can be crucial in synthesizing biologically active derivatives.

- Metabolic Stability : The difluoromethyl group can improve the metabolic stability of the compound, potentially leading to longer-lasting effects in biological systems.

Applications in Drug Discovery

This compound is being investigated for its potential as a bioactive molecule in drug development:

- Fluorinated Drugs : Compounds with fluorinated structures often exhibit improved pharmacokinetic properties. This compound may serve as a precursor for developing fluorinated drugs that target specific diseases.

- Imaging Agents : Its unique properties make it suitable for use in imaging agents within medical diagnostics.

Case Studies and Experimental Data

Research has indicated that compounds similar to this compound have shown promising results in various biological assays:

Comparative Analysis

The following table compares this compound with similar fluorinated compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene, and how do reaction conditions affect yield?

- Methodology : Halogenation of precursor aromatic compounds (e.g., selective bromination of difluoromethylbenzene derivatives) is a common approach. For example, bromine introduction via electrophilic substitution requires careful control of Lewis acid catalysts (e.g., FeBr₃) and temperature (40–60°C) to avoid over-halogenation .

- Key factors : Yield optimization depends on stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and inert atmosphere to prevent side reactions with moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodology :

- ¹⁹F NMR : Distinct signals for -CF₂H (~-80 ppm) and adjacent fluorines (-110 to -140 ppm) confirm substitution patterns .

- GC-MS : Molecular ion peaks at m/z 242–244 (Br isotopic pattern) and fragmentation analysis validate purity .

- Safety note : Use deuterated solvents (e.g., CDCl₃) to avoid overlapping proton signals in NMR .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

- Protocol :

- Ventilation : Use fume hoods due to volatile brominated byproducts (e.g., HBr gas) .

- PPE : Wear nitrile gloves and goggles; avoid skin contact with bromine residues .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl and bromine substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic insight :

- The electron-withdrawing -CF₂H group deactivates the benzene ring, directing coupling reactions to the bromine-bearing position. Bromine’s leaving-group ability is enhanced by adjacent fluorine atoms via inductive effects, favoring transmetalation in Pd-catalyzed reactions .

- Contradiction : Some studies report unexpected para-substitution in Suzuki reactions; this may arise from steric hindrance overriding electronic effects .

Q. What computational methods can predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Approach :

- DFT calculations : Analyze Fukui indices to identify electrophilic centers. The bromine atom typically shows higher electrophilicity (~0.15 e) compared to fluorinated carbons (~0.05–0.08 e) .

- Solvent modeling : Polarizable continuum models (PCM) in DMSO predict activation barriers for NAS, correlating with experimental yields .

Q. How can researchers resolve contradictions in reported boiling points (e.g., 145–234°C) for structurally similar bromo-difluorobenzenes?

- Data analysis :

- Source comparison : Discrepancies arise from measurement conditions (e.g., reduced pressure vs. ambient). For example, 1-Bromo-2,4-difluorobenzene boils at 145°C (765 mmHg) but 234°C under vacuum .

- Validation : Cross-check with vapor pressure curves and DSC data to reconcile conflicting values .

Q. What strategies mitigate regioisomeric impurities during the synthesis of derivatives (e.g., trifluoromethylated analogs)?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.